molecular formula C12H21NO3 B153180 Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 240401-27-8

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B153180
CAS RN: 240401-27-8
M. Wt: 227.3 g/mol
InChI Key: YVHPBSHIEPPQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the empirical formula C13H21NO3 . It has a molecular weight of 239.31 . This compound is often used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate can be achieved from 4‑hydroxypiperidine‑1‑carboxylic acid tert-butyl ester. This compound is first prepared into 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common .


Physical And Chemical Properties Analysis

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a solid compound . Its SMILES string is CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2 . The InChI key is SIMIIXFMGJYGLR-UHFFFAOYSA-N .

Scientific Research Applications

Preparation of Diaminopyrimidines

“Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate” is a useful compound for the preparation of diaminopyrimidines . Diaminopyrimidines are a class of compounds that have shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR). EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Inhibitors of EGFR are used in the treatment of various types of cancers.

Chemical Synthesis

This compound can be used in chemical synthesis due to its unique structure . The spirocyclic structure of the compound can serve as a useful building block in the synthesis of complex organic molecules. Its carboxylate group can undergo various reactions, providing a wide range of synthetic possibilities.

Drug Discovery

The unique structure of “Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate” makes it a potential candidate for drug discovery . Its spirocyclic structure is found in many biologically active compounds, suggesting that it could be used as a scaffold in the design of new drugs.

Material Science

In material science, this compound could potentially be used in the development of new materials due to its unique chemical and physical properties . However, more research is needed in this area to fully understand its potential applications.

Biochemical Research

“Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate” could potentially be used in biochemical research . Its unique structure could be used to study the behavior of spirocyclic compounds in biological systems.

Environmental Science

In environmental science, this compound could potentially be used in studies related to the environmental fate and transport of spirocyclic compounds .

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate” are currently unknown. This compound is a derivative of the spirocyclic class of organic compounds, which are known for their diverse biological activities . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. These interactions can lead to changes in the conformation or activity of the target molecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 2-oxa-7-azaspiro[3Its physicochemical properties such as its molecular weight (22730 g/mol) and its lipophilicity (LogP = 178) suggest that it may have good oral bioavailability .

Result of Action

The molecular and cellular effects of “Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate” are currently unknown due to the lack of information on its biological targets .

properties

IUPAC Name

tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHPBSHIEPPQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620724
Record name tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate

CAS RN

240401-27-8
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240401-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl 4-hydroxymethyl-4-methanesulfonyloxymethyl-1-piperidinecarboxylate (Description 68, 3 g, 9.3 mmol) in tetrahydrofuran (200 mL) was added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.8 mmol) in tetrahydrofuran (50 mL) and the mixture was stirred at room temperature for 72 hours. Water (5 mL) was added and the mixture was extracted with ethyl acetate (3×400 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (80:20 increasing to 50:50), to give the title compound (1.5 g, 71%). m/z (ES+) 228 (M+1).
Name
1,1-dimethylethyl 4-hydroxymethyl-4-methanesulfonyloxymethyl-1-piperidinecarboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.